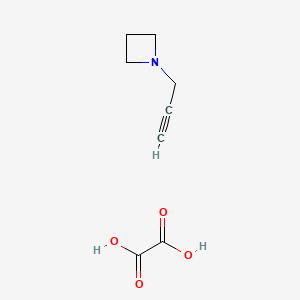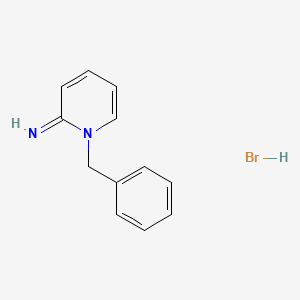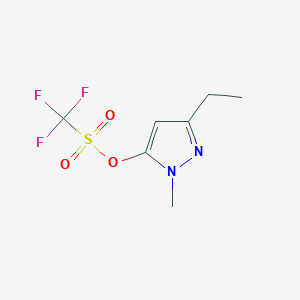
(5-Ethyl-2-methylpyrazol-3-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can significantly influence the reactivity and properties of the compound.
Preparation Methods
The synthesis of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the acidic by-products formed during the reaction .
Chemical Reactions Analysis
3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate depends on its specific applicationThe pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or other non-covalent interactions .
Comparison with Similar Compounds
Similar compounds to 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate include:
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the trifluoromethanesulfonate group, which affects its reactivity and applications.
1-ethyl-1H-pyrazol-5-amine: This compound has an amino group, which can participate in different types of reactions compared to the trifluoromethanesulfonate group.
The uniqueness of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate lies in the presence of the trifluoromethanesulfonate group, which imparts distinct electronic properties and reactivity to the compound.
Properties
Molecular Formula |
C7H9F3N2O3S |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
(5-ethyl-2-methylpyrazol-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3N2O3S/c1-3-5-4-6(12(2)11-5)15-16(13,14)7(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
MJGQIFYTGYRPSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)OS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


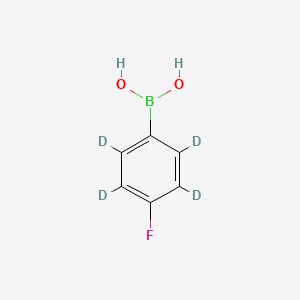
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
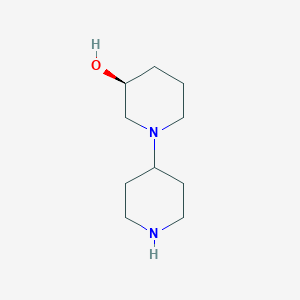
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
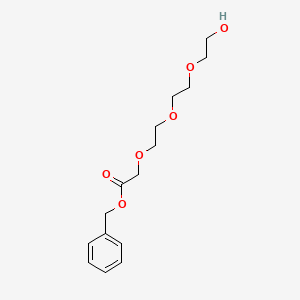
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

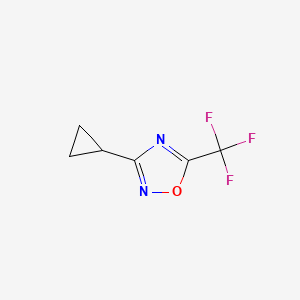
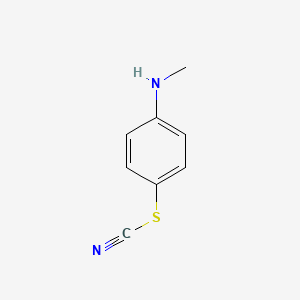
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)

